1-Palmitoyl-3-oleoyl-sn-glycero-2-PE
Description
Nomenclature and Stereochemical Specificity of 1-Palmitoyl-3-oleoyl-sn-glycero-2-Phosphoethanolamine
The nomenclature of glycerophospholipids provides a detailed description of their molecular structure. For "1-Palmitoyl-3-oleoyl-sn-glycero-2-PE," the name can be broken down as follows:
1-Palmitoyl: A palmitic acid molecule (a 16-carbon saturated fatty acid) is esterified at the sn-1 position of the glycerol (B35011) backbone.
3-oleoyl: An oleic acid molecule (an 18-carbon monounsaturated fatty acid) is esterified at the sn-3 position.
sn-glycero-2-PE: This indicates that the phosphoethanolamine headgroup is attached to the sn-2 position of the glycerol backbone. The "sn" (stereospecifically numbered) prefix confirms the specific stereoconfiguration of the glycerol moiety.
This specific arrangement of acyl chains and the headgroup distinguishes it from its more commonly studied regioisomer, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), where the phosphoethanolamine group is at the sn-3 position and the oleoyl (B10858665) group is at the sn-2 position.
Comparative Analysis of sn-Positioning in Glycerophospholipids: Significance of the sn-2 Headgroup Location
Molecular Shape and Membrane Packing: In conventional sn-3 glycerophospholipids, the two acyl chains and the headgroup create a roughly cylindrical or conical shape, which influences membrane curvature. The placement of the bulky phosphoethanolamine headgroup at the central sn-2 position in this compound would force the two acyl chains (palmitoyl and oleoyl) to splay outwards from the glycerol backbone in a different manner compared to its sn-3 counterpart. This altered conformation would likely lead to a different molecular geometry, potentially disrupting the ordered packing of neighboring lipids in a membrane and increasing membrane fluidity or creating localized areas of disorder. Studies on the related 1,3-diacylglycero-2-phosphocholines have shown that these sn-2 isomers exhibit distinct aggregation behavior, forming micelles, liposomes, or planar bilayers depending on the acyl chain length. wikipedia.org
Enzymatic Interactions: Many lipid-metabolizing enzymes exhibit strict stereospecificity. For instance, phospholipases are a class of enzymes that hydrolyze phospholipids (B1166683), and their activity is highly dependent on the position of the ester bonds. nih.gov
Phospholipase A1 (PLA1) specifically cleaves the fatty acid at the sn-1 position.
Phospholipase A2 (PLA2) targets the sn-2 position. nih.gov
Phospholipase C (PLC) cleaves the phosphodiester bond between the glycerol and the phosphate (B84403) group.
Phospholipase D (PLD) hydrolyzes the bond between the phosphate and the headgroup alcohol.
The presentation of the phosphoethanolamine headgroup at the sn-2 position would likely render this compound a poor substrate for or a potential inhibitor of enzymes that are specific for sn-3 phospholipids. For example, phospholipase A2, which typically acts on the sn-2 acyl chain, would encounter the headgroup in this position. Research on 1,3-diacylglycero-2-phosphocholines demonstrated that they were not hydrolyzed by phospholipase D and acted as inhibitors of the enzyme. wikipedia.org This suggests that sn-2 PE isomers could play a role in modulating the activity of lipid-metabolizing enzymes.
| Property | This compound (sn-2 Isomer) | 1-Palmitoyl-2-oleoyl-sn-glycero-3-PE (sn-3 Isomer) |
|---|---|---|
| Headgroup Position | sn-2 | sn-3 |
| Acyl Chain Positions | sn-1 (Palmitoyl), sn-3 (Oleoyl) | sn-1 (Palmitoyl), sn-2 (Oleoyl) |
| Predicted Molecular Shape | Potentially more "T-shaped" or branched, leading to looser packing | More cylindrical, allowing for more ordered packing |
| Susceptibility to Phospholipase A2 | Likely resistant or an inhibitor due to headgroup at sn-2 | Substrate, with cleavage of the oleoyl chain at sn-2 |
| Susceptibility to Phospholipase D | Potentially an inhibitor based on sn-2 phosphocholine (B91661) analogs | Substrate, with cleavage of the ethanolamine (B43304) headgroup |
Current Research Landscape for Phosphatidylethanolamine (PE) and the Niche for sn-2 Isomers
Research on phosphatidylethanolamine is extensive, with a focus on its roles in membrane structure, cell division, and as a precursor for other lipids. researchgate.net PE is known to influence membrane curvature and is a key component in processes like membrane fusion and fission. researchgate.net However, the vast majority of this research has been conducted on the naturally abundant sn-3 isomers of PE.
The study of sn-2 glycerophospholipids, including this compound, represents a significant niche in lipid biochemistry. The synthesis of these unconventional isomers is challenging, requiring stereospecific chemical or enzymatic methods to introduce the phosphate headgroup at the central glycerol carbon. wikipedia.org The limited availability of these compounds has, in turn, restricted the exploration of their biophysical properties and biological functions.
The potential for sn-2 PE isomers to act as modulators of enzyme activity, to create unique membrane domains, or to serve as specialized signaling molecules remains largely unexplored. The development of robust synthetic routes for these compounds is a critical step towards a deeper understanding of their role in cellular processes. Further research into these atypical phospholipids could unveil novel mechanisms of membrane regulation and cell signaling, expanding our understanding of the chemical diversity and functional complexity of the lipidome.
| Research Area | sn-3 PE Isomers (e.g., POPE) | sn-2 PE Isomers (e.g., 1,3-POPE) |
|---|---|---|
| Abundance in Nature | High | Very low to non-existent (or not yet widely identified) |
| Synthesis | Well-established biosynthetic and chemical methods | Complex, multi-step chemical synthesis required |
| Biophysical Studies | Extensive data on phase behavior, membrane packing, etc. | Limited data, primarily inferred from related compounds |
| Enzymatic Interactions | Well-characterized as substrates for numerous enzymes | Largely uncharacterized, hypothesized to be inhibitors or poor substrates |
| Known Biological Roles | Membrane structure, fusion, precursor to other lipids | Largely unknown, speculative roles in enzyme regulation |
Properties
IUPAC Name |
2-azaniumylethyl [(2R)-1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)46-36-37(48-49(43,44)47-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMYNJDXEOSYBR-OTMQOFQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)([O-])OCC[NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OP(=O)([O-])OCC[NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801335925 | |
| Record name | 1-Palmitoyl-3-oleoyl-sn-glycero-2-Phosphoethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801335925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884324-34-9 | |
| Record name | 1-Palmitoyl-3-oleoyl-sn-glycero-2-Phosphoethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801335925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Enzymatic Approaches for 1 Palmitoyl 3 Oleoyl Sn Glycero 2 Pe
Enzymatic Synthesis Strategies Utilizing Regiospecific Enzymes
Chemo-enzymatic approaches offer a powerful alternative to purely chemical methods, leveraging the high selectivity of enzymes to achieve specific transformations under mild reaction conditions, often with fewer protection and deprotection steps.
Enzymatic Acylation and Transesterification for sn-2 Phosphoethanolamine Linkage
While direct enzymatic phosphorylation of the sn-2 hydroxyl of a 1,3-diacylglycerol is not a commonly reported pathway, enzymatic reactions can be pivotal in preparing the necessary precursors. For instance, phospholipases can be used in reverse to catalyze the formation of phosphodiester bonds. However, the more established chemo-enzymatic route involves the enzymatic synthesis of the 1,3-diacylglycerol backbone followed by chemical phosphorylation as described in the previous section.
The biosynthesis of phosphatidylethanolamine (B1630911) in nature typically proceeds via the Kennedy pathway, where CDP-ethanolamine is reacted with a 1,2-diacylglycerol, catalyzed by ethanolaminephosphotransferase. tcichemicals.comnih.govchemicalbook.com Adapting this for a 1,3-diacyl-sn-glycero-2-PE would require an enzyme with altered regioselectivity, which is an area of ongoing research.
Biocatalytic Approaches for Stereospecific Fatty Acid Incorporation at sn-1 and sn-3 Positions
The synthesis of the key intermediate, 1-palmitoyl-3-oleoyl-sn-glycerol, can be efficiently achieved using 1,3-regiospecific lipases. These enzymes selectively catalyze esterification or transesterification at the primary hydroxyl groups (sn-1 and sn-3) of the glycerol (B35011) backbone, leaving the secondary sn-2 hydroxyl group unmodified.
A common strategy is the lipase-catalyzed alcoholysis of a triglyceride rich in palmitic acid, such as tripalmitin, to produce 2-monopalmitoylglycerol (2-MP). nih.gov This is then followed by a second enzymatic step, the esterification of the sn-1 and sn-3 positions of 2-MP with oleic acid. However, to obtain the specific 1-palmitoyl-3-oleoyl-sn-glycerol, a more controlled approach is necessary.
This can be achieved through a stepwise enzymatic acylation of glycerol. For instance, a 1,3-regiospecific lipase (B570770) like that from Rhizomucor miehei can be used to first acylate glycerol with palmitic acid at one of the primary positions. nih.gov After purification, the second primary hydroxyl can be acylated with oleic acid. The challenge lies in controlling the reaction to prevent the formation of 1,3-dipalmitoyl-glycerol and 1,3-dioleoyl-glycerol.
Alternatively, a one-pot reaction can be designed using a lipase with a known preference for certain fatty acids. For example, some lipases exhibit different reaction rates for palmitic and oleic acid, which could be exploited to favor the desired product. nih.gov
A representative enzymatic synthesis of the 1-palmitoyl-3-oleoyl-glycerol intermediate is outlined below:
| Step | Reaction | Enzyme | Reaction Conditions | Product |
| 1 | Glycerolysis of Tripalmitin | sn-1,3-regiospecific lipase (e.g., from Rhizomucor miehei) | Organic solvent (e.g., MTBE), controlled water activity | 2-Monopalmitoylglycerol |
| 2 | Esterification of 2-Monopalmitoylglycerol | sn-1,3-regiospecific lipase (e.g., from Rhizopus delemar) | Oleic acid, solvent-free or in organic solvent under vacuum | 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO) |
| 3 | Stepwise esterification of Glycerol | sn-1,3-regiospecific lipase | Step 1: Palmitic acid; Step 2: Oleic acid | 1-Palmitoyl-3-oleoyl-sn-glycerol |
Development of Analytical Techniques for Purity and Isomeric Assessment in Synthetic Preparations
The synthesis of a specific phospholipid regioisomer like 1-palmitoyl-3-oleoyl-sn-glycero-2-PE necessitates rigorous analytical methods to confirm its identity and assess its isomeric purity, distinguishing it from the more common sn-1,2 and sn-2,3 isomers.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for purity assessment. Reversed-phase HPLC with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used to quantify the lipid components in the reaction mixture. acs.orgresearchgate.netnih.gov Chiral HPLC is particularly crucial for separating enantiomeric forms of the diacylglycerol intermediates, often after derivatization with a chiral reagent. researchgate.netdss.go.thaocs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.
¹H NMR can distinguish protons on the glycerol backbone, and the chemical shifts of the sn-2 proton will be indicative of the attached phosphate (B84403) group. uoc.grnih.gov
¹³C NMR offers detailed information on the carbon skeleton, including the carbonyl carbons of the ester linkages and the carbons of the glycerol backbone, which differ between regioisomers. researchgate.netuoc.gr
³¹P NMR is highly specific for the phosphorus atom and the chemical shift is sensitive to the chemical environment of the phosphate group, allowing for clear distinction between different phospholipid head groups and their linkage positions.
A representative table of expected NMR data for the target compound is shown below:
| Nucleus | Position | Expected Chemical Shift (ppm) |
| ¹H | Glycerol sn-1, sn-3 CH₂ | ~4.1-4.4 |
| ¹H | Glycerol sn-2 CH | ~5.0-5.2 |
| ¹H | Ethanolamine (B43304) CH₂-N | ~3.1-3.3 |
| ¹H | Ethanolamine CH₂-O | ~4.0-4.2 |
| ¹³C | Glycerol sn-1, sn-3 CH₂ | ~62-64 |
| ¹³C | Glycerol sn-2 CH | ~70-72 |
| ¹³C | Palmitoyl (B13399708) C=O | ~173 |
| ¹³C | Oleoyl (B10858665) C=O | ~173 |
| ³¹P | Phosphate | ~0-2 |
Mass Spectrometry (MS) is indispensable for confirming the molecular weight and for structural elucidation through fragmentation analysis. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can reveal the fatty acid composition and the head group structure. nih.govresearchgate.netnih.govlibretexts.org The fragmentation pattern of 1,3-diacyl-sn-glycero-2-PE would be distinct from its 1,2-diacyl-sn-glycero-3-PE isomer. For instance, the neutral loss of the phosphoethanolamine head group and the relative abundance of the resulting fragment ions can provide clues about the substitution pattern. nih.gov
Below is a table of expected mass spectrometry fragments for this compound:
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 718.5 | Protonated molecule |
| [M+Na]⁺ | 740.5 | Sodiated molecule |
| [M-141]⁺ | 577.0 | Loss of phosphoethanolamine head group |
| [M+H-C₁₆H₃₂O₂]⁺ | 462.5 | Loss of palmitic acid |
| [M+H-C₁₈H₃₄O₂]⁺ | 436.5 | Loss of oleic acid |
Through the combined application of these synthetic and analytical methodologies, the targeted synthesis and rigorous characterization of this compound can be achieved, paving the way for further investigation of its unique biological roles.
Theoretical and Investigational Roles in Membrane Biophysics
Membrane Organization and Phase Behavior Modulated by the sn-2 PE Headgroup
The structure of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), featuring a small ethanolamine (B43304) headgroup and a combination of a saturated palmitoyl (B13399708) chain and an unsaturated oleoyl (B10858665) chain, imparts unique biophysical properties that profoundly influence membrane organization.
The phosphatidylethanolamine (B1630911) (PE) headgroup is significantly smaller than that of other common phospholipids (B1166683) like phosphatidylcholine (PC), giving the POPE molecule a "cone" shape. This molecular geometry is a primary determinant of its preference for negative membrane curvature. nih.gov In aqueous environments, lipids with this conical shape have a propensity to form non-lamellar structures, most notably the inverse hexagonal (HII) phase. nih.govmdpi.com The HII phase consists of cylindrical water channels encased by the lipid headgroups, with the hydrocarbon tails extending outwards. mdpi.comliposomes.ca
This transition from a planar lamellar fluid phase (Lα) to the HII phase is a critical phenomenon in membrane biophysics, often studied as a model for membrane fusion events. nih.gov The tendency to form these structures can be quantified by the intrinsic curvature of a lipid monolayer. Alchemical simulations have shown that the intrinsic curvature (J₀) of POPE is significantly more negative than that of its PC counterpart, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). nih.gov The difference in their monolayer intrinsic curvature (ΔJ₀) has been calculated to be -0.018 ± 0.001 Å⁻¹, underscoring POPE's strong drive to induce negative curvature. nih.gov This transition is also environmentally sensitive; for instance, POPE can be induced to form the HII phase in an acidic environment, which can promote membrane fusion. medchemexpress.com
In mixed lipid systems, POPE influences the lateral packing and mechanical properties of the membrane. Studies on model lung surfactant films, which include dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylglycerol (B1197311) (DPPG), have shown that the introduction of POPE leads to a slight expansion of the monolayer. nih.gov This expansion is accompanied by an increased compressibility at medium surface pressures, specifically in the range of 10-30 mN/m. nih.gov This suggests that POPE imparts a degree of flexibility to the membrane, making it easier to compress under lateral pressure.
Furthermore, fluorescence light microscopy has revealed that the addition of POPE to these model surfactant films promotes the formation of liquid-expanded domains. nih.gov In the presence of surfactant protein C, POPE, acting as a non-bilayer lipid, stabilizes the edges of protrusions that form at high surface pressures, leading to narrower, more numerous structures. nih.gov
The phase behavior of POPE is characterized by distinct, temperature-dependent transitions. The main gel-to-liquid crystalline phase transition (Tm), where the acyl chains change from an ordered (gel) state to a disordered (fluid) state, occurs at approximately 25°C. avantiresearch.com At a much higher temperature, around 71°C, POPE undergoes a transition from the lamellar (Lα) phase to the inverse hexagonal (HII) phase (Th). avantiresearch.com
Molecular dynamics simulations and spectroscopic studies have provided a more detailed picture of these transitions. FTIR spectroscopy has identified distinct molecular features for POPE in the gel (Lβ) phase at 15°C, the liquid-crystalline (Lα) phase at 50°C, and the HII phase at 85°C. nih.gov Simulations have identified pre- and post-transition states around the Tm, with a significant change in the number of gauche conformations in the saturated sn-1 tail marking the pre-transition state. acs.org
The presence of other molecules, such as cholesterol, can modulate these transitions. Cholesterol has been shown to have a non-monotonous effect on the Lα-HII phase transition. nih.gov At concentrations between 0 and 30 mol %, cholesterol shifts the transition towards lower temperatures, while at concentrations above 30 mol %, it shifts the transition to higher temperatures. nih.gov
| Phase Transition | Abbreviation | Temperature (°C) | Description | Reference |
|---|---|---|---|---|
| Gel to Liquid-Crystalline | Tm | 25 | Transition from ordered gel phase (Lβ) to disordered fluid phase (Lα). | avantiresearch.com |
| Lamellar to Inverse Hexagonal | Th | 71 | Transition from planar lamellar phase (Lα) to non-lamellar hexagonal phase (HII). | avantiresearch.com |
| Identified Lβ Phase | - | 15 | FTIR spectroscopic characterization of the gel phase. | nih.gov |
| Identified Lα Phase | - | 50 | FTIR spectroscopic characterization of the liquid-crystalline phase. | nih.gov |
| Identified HII Phase | - | 85 | FTIR spectroscopic characterization of the inverse hexagonal phase. | nih.gov |
Contributions to Membrane Fluidity and Dynamics in Controlled Environments
Membrane fluidity is crucial for various cellular functions, and POPE plays a role in modulating this property. nih.gov Above its main phase transition temperature, the acyl tails of POPE are in a disordered state, moving with considerable freedom. acs.org However, the dynamics are distinct from those in PC-containing membranes. For instance, bilayers composed of POPE and 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol (POPG) exhibit significantly less thermal expansion compared to pure PC systems, indicating a more stable packing arrangement across temperatures. acs.org
The presence of cholesterol induces an ordering effect on the acyl chains of POPE, increasing their structural order and reducing fluidity. nih.gov However, this ordering effect is less pronounced for POPE than for its phosphatidylcholine equivalent, POPC. nih.gov This suggests that the inherent packing constraints imposed by the small PE headgroup and its hydrogen-bonding capabilities limit the extent to which cholesterol can further order the acyl chains.
Lipid-Lipid Interactions and Packing Properties within Mixed Lipid Systems
In mixed lipid bilayers, POPE engages in specific and influential interactions with neighboring lipids, particularly other glycerophospholipids like phosphatidylglycerol (PG) and phosphatidylcholine (PC).
Computer simulations of mixed POPE-POPG bilayers, which serve as a model for the inner bacterial membrane, reveal extensive intermolecular hydrogen bonding and water bridging at the membrane interface. acs.orgnih.gov A key finding is that POPE acts as the primary hydrogen bond donor in these interactions, and that links between POPE and POPG are favored over POPE-POPE interactions. acs.orgnih.gov This preferential interaction leads to a tight packing of atoms near the bilayer's core-interface region. nih.gov Despite being in the same bilayer, the two lipids retain distinct properties: POPG occupies a larger surface area and its chains are more disordered compared to the more tightly packed POPE molecules. nih.gov This strong interaction between PE and PG is thought to be a molecular mechanism by which bacteria regulate membrane stability and permeability. nih.gov
The interaction of POPE with POPC is less favorable. The difference in their intrinsic curvature and headgroup size leads to packing defects when mixed. nih.gov The amine group of POPE can form intramolecular electrostatic interactions with its own phosphate (B84403) group, leaving the phosphate more exposed at the surface. nih.gov This feature can enhance the interaction with positively charged molecules and distinguishes its interaction profile from that of POPC. nih.gov
| Interacting Lipid | Key Interaction Feature | Biophysical Consequence | Reference |
|---|---|---|---|
| POPG | POPE is the main H-bond donor; PE-PG links are favored. | Tighter atomic packing in the core-interface region; differential packing of POPE and POPG. | acs.orgnih.gov |
| POPC | Different intrinsic curvature and headgroup size. | Less favorable interaction, potential for packing defects. | nih.govnih.gov |
| DPPC/DPPG | Induces monolayer expansion and increased compressibility. | Formation of liquid-expanded domains. | nih.gov |
| Cholesterol | Induces ordering of acyl chains. | Modulates the Lα-HII phase transition temperature. | nih.gov |
Influence on Sterol (e.g., Cholesterol) Distribution and Dynamics in Bilayers
The interaction between phospholipids and cholesterol is a critical determinant of membrane properties, including fluidity, permeability, and the formation of specialized domains. Cholesterol is known to have a preference for interacting with saturated acyl chains over unsaturated ones. nih.gov In a mixed lipid environment, this preferential interaction can lead to the lateral segregation of lipids and the formation of liquid-ordered (Lo) phases, which are enriched in saturated lipids and cholesterol. nih.govnih.gov
For 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE, the presence of a saturated palmitoyl chain and an unsaturated oleoyl chain suggests a complex interaction with cholesterol. Theoretically, the palmitoyl chain would favorably interact with cholesterol, promoting local ordering. However, the placement of the bulky phosphoethanolamine headgroup at the sn-2 position, and the acyl chains at sn-1 and sn-3, creates a unique molecular geometry that would influence cholesterol's ability to pack efficiently alongside the lipid.
In comparison to its sn-1,2 counterpart (POPE), the sn-1,3 isomer may exhibit altered cholesterol affinity. The different spatial arrangement of the acyl chains could create packing defects that either facilitate or hinder the intercalation of the rigid cholesterol molecule. Studies on other phospholipid isomers have demonstrated that such structural differences can indeed lead to distinct biophysical properties. nih.gov
Interactive Data Table: Comparative Properties of Membrane Phospholipids
| Phospholipid | Acyl Chain Composition (sn-1/sn-2) | Headgroup | Known Cholesterol Interaction |
| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | Palmitic (16:0) / Oleic (18:1) | Phosphocholine (B91661) | Forms liquid-ordered domains with cholesterol. nih.gov |
| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) | Palmitic (16:0) / Oleic (18:1) | Phosphoethanolamine | Induces formation of a liquid-ordered phase with cholesterol. nih.gov |
| This compound | Palmitic (16:0) / Oleic (18:1) at sn-1/sn-3 | Phosphoethanolamine at sn-2 | Theoretically would interact with cholesterol, but packing may be less favorable than for POPE due to its isomeric structure. |
Data for this compound is theoretical and for comparative purposes.
Mechanisms of Membrane Destabilization and Fusion Mediated by sn-2 PE
Phosphatidylethanolamines are well-known for their role in membrane fusion, a process vital for numerous biological events, including vesicle trafficking and viral entry. This fusogenic property is largely attributed to their conical shape, which arises from a small headgroup relative to the cross-sectional area of the acyl chains. This molecular geometry favors the formation of non-bilayer structures, such as the hexagonal HII phase, which are key intermediates in the fusion process. nih.govnih.gov
The propensity of a PE molecule to induce negative curvature stress in a membrane is influenced by factors such as acyl chain unsaturation and temperature. For the well-studied POPE, the presence of the unsaturated oleoyl chain enhances its fusogenic potential. plos.orgnih.gov It is hypothesized that this compound would also exhibit fusogenic properties due to its PE headgroup and unsaturated oleoyl chain.
However, the unconventional positioning of the headgroup at the sn-2 position could significantly modulate this behavior. The altered geometry might affect the molecule's spontaneous curvature and its ability to efficiently pack into the highly curved structures required for membrane fusion intermediates like the stalk and the fusion pore. It is conceivable that the energy barrier for the transition from a lamellar to a non-bilayer phase would be different for this sn-2 isomer compared to the more linear sn-3 isomer. Molecular dynamics simulations of various phospholipid isomers could provide valuable insights into these structure-function relationships.
Interactive Data Table: Research Findings on Phospholipid-Mediated Fusion
| Phospholipid | Key Findings in Membrane Fusion |
| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) | In mixtures with POPC, increasing POPE concentration promotes the formation of a metastable hemifused intermediate. nih.gov Pure POPE vesicles readily fuse, often proceeding through a stalk-like intermediate. plos.org |
| Phosphatidylserine (B164497) (PS) | The presence of PS, often in conjunction with PE, is important in many biological fusion events. nih.gov |
| This compound | Theoretically, its fusogenic potential is expected to be influenced by the unique geometry conferred by the sn-2 headgroup position, potentially altering the kinetics and pathway of fusion compared to POPE. |
Data for this compound is theoretical and for comparative purposes.
Interactions with Membrane Proteins and Peptides in Reconstituted Systems
Modulation of Membrane Protein Structure and Function by Glycerophospholipid sn-Positioning
The precise positioning of acyl chains on the glycerol (B35011) backbone of phospholipids (B1166683) significantly influences the physical properties of the membrane, which in turn modulates the structure and function of embedded proteins. The lipid environment is not merely a passive solvent but an active participant in biological processes.
Integral membrane proteins are surrounded by a shell of lipid molecules known as annular lipids, which directly interact with the protein's transmembrane surface. mdpi.com The composition and dynamics of this lipid annulus are critical for protein stability and function. While early models suggested these lipids were highly ordered and immobilized, later studies revealed a more dynamic picture, with rapid exchange between the annular shell and the bulk lipid bilayer. mdpi.com
Molecular dynamics simulations show that specific residues of membrane proteins, such as aromatic side chains (Tryptophan, Tyrosine) and basic side chains (Lysine, Arginine), form preferential interactions with lipid headgroups and the interfacial region of the bilayer. nih.gov For a lipid like POPE, its smaller ethanolamine (B43304) headgroup and the combination of a saturated (palmitoyl) and an unsaturated (oleoyl) chain influence the packing and curvature of the membrane. researchgate.netnih.gov This can affect the conformational stability of the protein it surrounds. The rough and dynamic surface of a protein means that the annular lipids must adapt their conformation, a process influenced by their intrinsic properties. mdpi.com For instance, simulations of the KcsA potassium channel in a palmitoyl (B13399708) oleoyl (B10858665) phosphatidylcholine bilayer reveal distinct bands of interacting residues that form significant contacts with the surrounding lipids. nih.gov
The lipid environment is a well-established regulator of membrane enzyme activity. Changes in lipid composition can shift the conformational equilibrium of proteins, thereby altering their function. For the G-protein coupled receptor rhodopsin, the surrounding membrane's material properties, such as curvature stress, can significantly shift its activation equilibrium between the metarhodopsin I (MI) and metarhodopsin II (MII) states. nih.gov Specifically, replacing a palmitic acid with an oleic acid at the sn-1 position of lipids can shift this equilibrium toward the activated MII state, demonstrating the sensitivity of protein function to the precise acyl chain composition of its environment. nih.gov
In studies with castor microsomes, the metabolism of 1-palmitoyl-2-[1-¹⁴C]oleoyl-sn-glycero-3-phosphoethanolamine was examined. nih.gov It was found that POPE was a less efficient substrate for oleoyl-12-hydroxylase compared to its phosphatidylcholine (PC) counterpart. The conversion of POPE to POPC appeared to be a necessary step for subsequent enzymatic modification, highlighting how the headgroup of the phospholipid can directly influence enzyme kinetics. nih.gov
The table below summarizes findings on how lipid composition affects membrane enzyme function.
| Enzyme/Protein | Model Membrane Composition | Observed Effect |
| Rhodopsin | Generic, with substitution of palmitic for oleic acid | Shift in equilibrium towards the activated MII state. nih.gov |
| Ca²⁺-ATPase | Reconstituted bilayers with varying lipid ratios | Enzyme activity falls sharply below a critical lipid-to-protein ratio, suggesting a need for a minimal lipid annulus. mdpi.com |
| Oleoyl-12-hydroxylase | Castor microsomes with POPE vs. POPC | POPE is a less efficient substrate; conversion to POPC precedes hydroxylation. nih.gov |
| BetP Transporter | Crystallized with palmitoyl-oleoyl phosphatidyl glycerol (POPG) | Lipids mediate protomer-protomer interactions within the trimer, indicating a critical role for lipids in forming the quaternary structure. mdpi.com |
Role in Membrane Permeabilization Studies with Antimicrobial Peptides and Other Agents
POPE is a major component of bacterial membranes, such as those in E. coli, making it a key lipid in studies of antimicrobial peptide (AMP) action. caymanchem.com The mechanism of many AMPs involves the permeabilization of target cell membranes, a process highly dependent on lipid composition. researchgate.netmdpi.com
Vesicles composed of POPE can be disrupted by polycationic antimicrobials. caymanchem.com Studies using model membranes have shown that AMPs like protegrin-1 (B1576752) (PG-1) readily insert into anionic lipid monolayers but less so into zwitterionic ones under the same conditions. nih.gov However, the presence of PE lipids, which can induce negative curvature strain, often facilitates the pore-forming activity of peptides. The action of AMPs can follow different models, such as the "barrel-stave" or "toroidal pore" model, where peptides and lipids cooperate to form channels that disrupt membrane integrity. researchgate.net
For example, the peptide crabrolin21 was shown to cause leakage of a fluorophore from vesicles composed of a POPE/POPG mixture, indicating it perturbs the permeability of lipid bilayers that mimic bacterial membranes. mdpi.com Similarly, molecular dynamics simulations of the peptide Intestinalin (P30) were conducted in a bilayer mimicking the S. aureus membrane, which included a mixture of POPG and cardiolipin, showing that negatively charged phospholipids are key to stabilizing the peptide oligomers that form pores. nih.gov
The table below details findings from membrane permeabilization studies involving PE-containing model systems.
| Agent | Model Membrane System | Key Finding |
| Rabbit Neutrophil Defensins | Vesicles with varying lipid compositions | Lipid composition plays a critical role in membrane permeabilization by these defensins. caymanchem.com |
| Pardaxin | Vesicles with varying lipid compositions | The mechanism of lipid bilayer disruption by this peptide is determined by membrane composition. caymanchem.com |
| Protegrin-1 (PG-1) | Monolayers of various lipids including DPPE | PG-1 inserts readily into anionic lipid films, causing disorder, but significantly less into zwitterionic films like DPPE. nih.gov |
| Crabrolin21 | Vesicles of POPE/POPG (7:3) | The peptide causes leakage from vesicles, demonstrating its membrane-perturbing activity. mdpi.com |
Reconstitution of Membrane-Associated Signaling Complexes in Model Bilayers
Model bilayers containing POPE are frequently used to reconstitute membrane proteins and signaling complexes to study their function in a controlled environment. The ability of POPE to form non-lamellar, hexagonal (HII) phases, particularly under acidic conditions, is thought to be important for processes like membrane fusion and enhancing the endosomal escape of lipid nanoparticles (LNPs). medchemexpress.com
POPE has been used in combination with other lipids to create LNPs for targeted delivery of mRNA. caymanchem.commedchemexpress.com In these systems, POPE's fusogenic properties are leveraged to improve the delivery of nucleic acids into the cytoplasm. medchemexpress.com
Furthermore, planar bilayers composed of a 1:1 mixture of 1-palmitoyl-2-oleoyl-phosphatidylserine (POPS) and POPE have been used to study the function of ion channels, such as the BK channel. uni.edu In these experiments, the activity of the channel was measured as a function of cholesterol concentration, demonstrating how the complex interplay between different lipid species (POPE, POPS, and cholesterol) can modulate the gating of a signaling protein. uni.edu The reconstitution of such complexes in defined lipid environments is essential for understanding the specific lipid requirements for their function.
Metabolic Pathways and Turnover in Experimental Systems
Hypothesized Biosynthetic Routes for sn-2 Phosphatidylethanolamine (B1630911) Isomers
The formation of phospholipids (B1166683) with a headgroup at the sn-2 position is not a standard biochemical route. Mainstream PE biosynthesis occurs via the Kennedy pathway or the phosphatidylserine (B164497) (PS) decarboxylation pathway, both of which result in a phosphoethanolamine group at the sn-3 position of the glycerol (B35011) backbone. nih.govnih.govcreative-proteomics.comwikipedia.org Therefore, the generation of an sn-2 isomer like 1-palmitoyl-3-oleoyl-sn-glycero-2-PE is likely the result of specialized enzymatic activities that remodel existing lipids.
The most plausible route for the synthesis of unconventional phospholipid structures is through acyl chain remodeling, often referred to as the Lands cycle. nih.gov This pathway involves the deacylation of a pre-existing glycerophospholipid by a phospholipase A (PLA) enzyme, followed by reacylation of the resulting lysophospholipid by a lysophospholipid acyltransferase (LPEAT).
The process can be described in two key steps:
Deacylation by Phospholipase A (PLA): Phospholipases A1 (PLA1) and A2 (PLA2) hydrolyze the fatty acids at the sn-1 and sn-2 positions of a glycerophospholipid, respectively. nih.govmdpi.com For a conventional phosphatidylethanolamine (PE) molecule, PLA1 would remove the sn-1 acyl chain to produce a 2-acyl-lysophosphatidylethanolamine (LPE), while PLA2 removes the sn-2 acyl chain to yield a 1-acyl-LPE. nih.govnih.gov
Reacylation by Lysophospholipid Acyltransferase (LPEAT): The generated lysophospholipid can then be reacylated by an LPEAT enzyme, which transfers an acyl group from an acyl-CoA donor to the vacant hydroxyl group on the glycerol backbone. nih.gov
While the Lands cycle typically remodels the acyl chains of standard sn-3 phospholipids, it is conceivable that under specific conditions or with enzymes exhibiting atypical specificity, a similar mechanism could lead to the formation of an sn-2 PE isomer. This would require a starting substrate and enzymatic activities capable of generating and acylating a glycerol backbone with a phosphoethanolamine moiety at the sn-2 position. The enzymes involved in the acylation of lyso-PE back to PE are known to exist. nih.gov For instance, the yeast acyltransferase Ale1p facilitates the conversion of lyso-PE to PE. nih.gov
| Enzyme Family | Action | Substrate Example | Product Example |
|---|---|---|---|
| Phospholipase A1 (PLA1) | Hydrolyzes the acyl chain at the sn-1 position. | Phosphatidylethanolamine (PE) | 2-Acyl-lysophosphatidylethanolamine (LPE) + Fatty Acid |
| Phospholipase A2 (PLA2) | Hydrolyzes the acyl chain at the sn-2 position. nih.gov | Phosphatidylethanolamine (PE) | 1-Acyl-lysophosphatidylethanolamine (LPE) + Fatty Acid |
| Lysophospholipid Acyltransferase (LPEAT) | Transfers an acyl chain from Acyl-CoA to a lysophospholipid. nih.gov | 1-Acyl-LPE + Acyl-CoA | Phosphatidylethanolamine (PE) |
Transphosphatidylation is a reaction catalyzed by Phospholipase D (PLD) where the head group of a phospholipid is exchanged with a primary alcohol. researchgate.net The reaction proceeds via a two-step mechanism involving a covalent phosphatidyl-enzyme intermediate. researchgate.net While water can act as the acceptor, leading to hydrolysis and the formation of phosphatidic acid (PA), other primary alcohols can intercept the intermediate to form a new phospholipid. researchgate.net
Mammalian PLDs are generally selective for phosphatidylcholine (PC) but can act on other phospholipids. researchgate.netsigmaaldrich.com However, this catalytic activity is canonically directed at the phosphodiester bond at the sn-3 position of the glycerol backbone. There is currently no direct evidence in the reviewed literature to suggest that PLD or a similar enzyme can catalyze a transphosphatidylation reaction to attach a phosphoethanolamine group to the sn-2 position of a diacylglycerol molecule. The strict stereospecificity of the PLD active site for the sn-3 position makes this a highly speculative and unlikely biosynthetic route for this compound.
Enzymatic Hydrolysis and Catabolism of this compound by Phospholipases
The degradation of this compound would involve the action of various phospholipases that cleave specific bonds within the molecule. The unusual positioning of the phosphoethanolamine headgroup at the sn-2 position would likely influence the substrate specificity and catalytic efficiency of these enzymes.
Phospholipase D (PLD) enzymes catalyze the hydrolysis of the terminal phosphodiester bond of glycerophospholipids, releasing the head group and generating phosphatidic acid (PA). researchgate.net Extensive research on PLD from various organisms, including plants, yeast, and mammals, has established its specificity for hydrolyzing the headgroup from the sn-3 position. researchgate.netsigmaaldrich.com The catalytic mechanism involves the formation of a covalent enzyme-phosphatidic acid intermediate. researchgate.net
There are no studies in the available literature that have directly tested the enzymatic activity of PLD on a substrate with a phosphoethanolamine headgroup located at the sn-2 position. Given the well-defined stereospecificity of the PLD active site, which accommodates the phospholipid substrate in a precise orientation for catalysis at the sn-3 bond, it is highly probable that this compound would be a very poor substrate, if not completely resistant, to hydrolysis by known PLD isoforms.
The catabolism of this compound would likely proceed through the action of phospholipases A, which hydrolyze acyl chains. In this sn-2 PE isomer, the acyl chains are at the sn-1 (palmitic acid) and sn-3 (oleic acid) positions. Therefore:
A Phospholipase A1 (PLA1)-type activity would hydrolyze the palmitoyl (B13399708) group at the sn-1 position, generating 3-oleoyl-sn-glycero-2-PE-lysophospholipid.
A Phospholipase A2 (PLA2)-type activity , which typically acts at the sn-2 position of canonical phospholipids, might act on the sn-3 position of this isomer, although specificity would need to be experimentally confirmed. Hydrolysis at the sn-3 position would release the oleoyl (B10858665) group, yielding 1-palmitoyl-sn-glycero-2-PE-lysophospholipid.
The resulting lysophosphatidylethanolamine (LPE) is a known bioactive molecule with several potential metabolic fates. nih.govwikipedia.org It can be reacylated back into a PE molecule via the Lands cycle, contributing to phospholipid remodeling. mdpi.com Alternatively, LPE can influence other metabolic pathways. For example, a study using a human liver-derived cell line demonstrated that supplementation with LPE (specifically LPE 18:2) led to the accumulation of lipid droplets. nih.govnih.gov This was associated with the downregulation of genes involved in triacylglycerol hydrolysis (ATGL) and fatty acid biosynthesis (SREBP1, SCD1), suggesting that LPE can suppress both lipolysis and the synthesis of new fatty acids. nih.govnih.gov
Precursor-Product Relationships in Lipid Metabolic Networks in Model Organisms
While direct studies on this compound are scarce, research in model organisms provides insights into the metabolic interconnectedness of phosphatidylethanolamine with other lipid classes, establishing clear precursor-product relationships.
In the yeast Saccharomyces cerevisiae, a direct metabolic link exists between PE and triacylglycerol (TAG) metabolism. researchgate.net The enzyme Lro1p, a phospholipid:diacylglycerol acyltransferase, catalyzes the transfer of an acyl group from the sn-2 position of PE to diacylglycerol (DAG). This reaction produces TAG and leaves behind a lyso-PE molecule. researchgate.net This pathway highlights PE as a direct acyl donor for the synthesis of neutral lipids. researchgate.net
In another model system, microsomes from the castor bean (Ricinus communis), the metabolism of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (a positional isomer of the subject compound) was investigated. It was found that this PE species could be converted to 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (PC). This conversion likely occurs through hydrolysis to 1,2-diacyl-sn-glycerol by a phospholipase C-type activity, followed by the action of cholinephosphotransferase. The resulting PC can then serve as a substrate for further modifications, such as hydroxylation.
| Model Organism | Enzyme/Pathway | Precursor (Substrate) | Product(s) | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Lro1p (Phospholipid:diacylglycerol acyltransferase) | Phosphatidylethanolamine (PE) + Diacylglycerol (DAG) | Triacylglycerol (TAG) + Lysophosphatidylethanolamine (lyso-PE) | researchgate.net |
| Ricinus communis (Castor bean) | Phospholipase C / Cholinephosphotransferase | 1-Palmitoyl-2-oleoyl-PE | 1-Palmitoyl-2-oleoyl-PC |
These examples from different experimental systems demonstrate that PE is not an isolated structural component but an active participant in broader lipid metabolic networks, serving as a precursor for both neutral lipids and other phospholipid classes.
Lipidomics and Advanced Analytical Characterization of Sn 2 Phosphatidylethanolamine
High-Resolution Mass Spectrometry for Isomeric Differentiation of PE Species
High-resolution mass spectrometry (HRMS) is an indispensable tool for lipid analysis, providing accurate mass measurements that aid in the determination of elemental composition. However, for the differentiation of isomers, tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry are crucial.
Tandem mass spectrometry (MS/MS) is a powerful technique used to structurally characterize lipid ions by inducing fragmentation and analyzing the resulting product ions. The fragmentation patterns of phosphatidylethanolamine (B1630911) (PE) species can reveal the identity and position of the fatty acyl chains.
When analyzing PE isomers, such as 1-palmitoyl-3-oleoyl-sn-glycero-2-PE and its more common regioisomer 1-palmitoyl-2-oleoyl-sn-glycero-3-PE (POPE), the fragmentation of their protonated or sodiated adducts yields diagnostic ions. For protonated diacyl-GPEtn, a characteristic neutral loss of the phosphoethanolamine head group (141 Da) is often observed. nih.gov However, the relative abundances of fragment ions resulting from the loss of the fatty acyl chains can be indicative of their position on the glycerol (B35011) backbone.
In the case of sodiated adducts of PE, collision-induced dissociation (CID) generates several key fragment ions. Studies on the sn-3 isomer, POPE, have shown that the relative abundance of ions corresponding to the loss of the fatty acid from the sn-1 versus the sn-2 position can be used for identification. nih.gov Specifically, the product ion resulting from the loss of the sn-2 fatty acyl group is often more abundant. nih.gov By extension, for this compound, we would expect to observe a characteristic fragmentation pattern that differentiates it from its sn-3 counterpart. The fragmentation would likely involve the neutral loss of the palmitic acid from the sn-1 position and oleic acid from the sn-3 position, with the relative intensities of these losses providing clues to their respective locations.
Furthermore, specific fragmentation pathways can generate ions that are unique to the position of the headgroup. For sn-2 PE, fragmentation may lead to ions that retain the sn-2 phosphoethanolamine group and parts of the glycerol backbone, which would have a distinct mass-to-charge ratio compared to the fragments from an sn-3 PE. The systematic study of these fragmentation patterns is essential for the unambiguous identification of sn-2 PE species in complex lipid mixtures. rsc.org
Table 1: Predicted Diagnostic Fragment Ions in Positive Ion MS/MS for this compound This table is predictive and based on established fragmentation principles of similar lipids.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
|---|---|---|
| [M+H]⁺ | [M+H - 141]⁺ | Loss of phosphoethanolamine headgroup |
| [M+H]⁺ | [M+H - 256]⁺ | Loss of palmitic acid (C16:0) |
| [M+H]⁺ | [M+H - 282]⁺ | Loss of oleic acid (C18:1) |
| [M+Na]⁺ | [M+Na - 256]⁺ | Loss of palmitic acid from sodium adduct |
Ion mobility-mass spectrometry (IM-MS) is a technique that separates ions in the gas phase based on their size, shape, and charge. ub.edumanchester.ac.uk This method provides an additional dimension of separation to mass spectrometry, enabling the resolution of isomeric lipids that are indistinguishable by mass alone. semanticscholar.orgnih.gov
For PE isomers, the difference in the position of the phosphoethanolamine headgroup (sn-2 vs. sn-3) and the acyl chains results in distinct three-dimensional structures. These structural differences lead to different rotationally averaged collision cross-sections (CCS), which is a measure of the ion's size and shape in the gas phase. nih.gov IM-MS can measure these CCS values, allowing for the separation and identification of isomers.
Studies have demonstrated that high-resolution ion mobility can separate lipid regioisomers, including those with acyl chains at different positions. nih.govfrontiersin.org For example, the separation of sn-1/sn-2 and sn-1/sn-3 isomers of other phospholipid classes has been achieved. researchgate.net Therefore, it is highly probable that this compound can be separated from its sn-3 isomer, 1-palmitoyl-2-oleoyl-sn-glycero-3-PE, using advanced IM-MS platforms like drift-tube ion mobility spectrometry (DTIMS) or traveling-wave ion mobility spectrometry (TWIMS). ub.edu The ability to achieve baseline or partial separation of such closely related isomers is a significant advantage in lipidomic analysis.
Table 2: Representative Collision Cross-Section (CCS) Data for Phospholipid Isomers Note: This table presents example data for illustrative purposes, as specific CCS values for this compound are not widely published. The values demonstrate the principle of isomer separation by IM-MS.
| Lipid Isomer | Adduct | Collision Cross-Section (Ų) | Reference Principle |
|---|---|---|---|
| PC 16:0/18:1 | [M+Na]⁺ | ~290 | Different acyl chain positions lead to different CCS values. |
| PC 18:1/16:0 | [M+Na]⁺ | ~295 | Different acyl chain positions lead to different CCS values. |
Chromatographic Techniques for Separation and Quantitation (e.g., HILIC-MS)
Liquid chromatography (LC) coupled with mass spectrometry is a cornerstone of lipidomics, providing robust separation and sensitive detection of a wide array of lipid species. Hydrophilic interaction liquid chromatography (HILIC) is particularly well-suited for the separation of phospholipid classes based on the polarity of their headgroups. waters.comchromatographyonline.com
In a HILIC separation, a polar stationary phase is used with a mobile phase gradient that goes from high organic content to a higher aqueous content. This allows for the retention and separation of polar analytes. Since the primary difference between phospholipid classes is their polar headgroup, HILIC can effectively separate PEs, phosphatidylcholines (PCs), phosphatidylserines (PSs), and other classes from each other. waters.comnih.gov Within a class, separation can also be influenced by the acyl chain composition.
For the analysis of this compound, a HILIC-MS method would first separate the PE class from other lipids in a sample. nih.gov The subsequent MS analysis would provide the mass-to-charge ratio, and MS/MS would be used for structural confirmation and to distinguish it from other PE species with different acyl chain combinations. While HILIC is excellent for class separation, the resolution of regioisomers like the sn-2 and sn-3 PEs can be challenging and often requires specialized columns or coupling with other techniques like ion mobility.
Quantitative analysis is typically performed using a multiple reaction monitoring (MRM) approach on a triple quadrupole mass spectrometer. nih.gov This involves selecting a specific precursor ion and a characteristic product ion for the target analyte. By using a stable isotope-labeled internal standard, such as a deuterated analog of the target lipid, accurate quantification can be achieved.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation in Membrane Mimetics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and three-dimensional conformation of molecules in solution or in a solid state. nih.govyoutube.com For phospholipids (B1166683), NMR can be used to unambiguously determine the position of fatty acids and the headgroup on the glycerol backbone. mdpi.comnih.gov
Both ¹H and ¹³C NMR can be used to identify the specific atoms and their connectivity within the this compound molecule. lookchem.com The chemical shifts of the protons and carbons in the glycerol backbone are particularly sensitive to the nature and position of the substituents. For instance, the signals from the glycerol protons at the sn-1, sn-2, and sn-3 positions will have distinct chemical shifts and coupling patterns depending on whether they are esterified to a fatty acid or the phosphoethanolamine headgroup. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different parts of the molecule, confirming the exact structure. nih.gov
When incorporated into membrane mimetics like micelles or bicelles, ³¹P NMR is particularly useful for studying the environment and conformation of the phosphoethanolamine headgroup. The chemical shift anisotropy of the phosphorus atom provides information about the orientation and dynamics of the headgroup within the lipid bilayer. nih.gov This can reveal how the unusual sn-2 positioning of the headgroup affects its interaction with neighboring lipids and the aqueous environment.
Application of Deuterated Analogs for Structural and Dynamic Studies in Model Systems
Deuterated analogs of lipids are invaluable tools for a variety of biophysical and analytical studies. medchemexpress.com In these analogs, one or more hydrogen atoms are replaced with deuterium (B1214612), a stable isotope of hydrogen. This substitution has a minimal effect on the chemical properties of the molecule but provides a powerful label for detection and analysis.
In NMR spectroscopy, deuterium NMR (²H NMR) of specifically deuterated lipids can provide detailed information about the order and dynamics of the acyl chains within a model membrane. nih.gov By synthesizing this compound with deuterium labels at specific positions on the palmitoyl (B13399708) or oleoyl (B10858665) chains, one could study the motional freedom of different segments of the chains. This would allow for a comparison of the membrane dynamics of this sn-2 isomer with its more common sn-3 counterpart, providing insights into how the headgroup position influences membrane properties. Cambridge Isotope Laboratories, Inc. is a known supplier of deuterated phospholipids for research purposes. isotope.comisotope.com
In mass spectrometry-based quantitative lipidomics, deuterated lipids serve as ideal internal standards. A deuterated version of this compound would have nearly identical chromatographic and ionization behavior to the endogenous, non-labeled compound. However, it would have a higher mass, allowing it to be distinguished and separately quantified by the mass spectrometer. This enables highly accurate and precise measurement of the concentration of the target lipid in complex biological samples by correcting for variations in sample extraction and instrument response.
Table 3: List of Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-PE | POPE |
| Phosphatidylethanolamine | PE |
| Phosphatidylcholine | PC |
| Phosphatidylserine (B164497) | PS |
| Palmitic acid | C16:0 |
| Oleic acid | C18:1 |
| Deuterium | ²H or D |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine | POPC |
| Diacyl-glycerophosphoethanolamines | GPEtn |
| Diacyl-glycerophosphoglycerol | PG |
| Bis(monoacylglycero)phosphate | BMP |
| Drift-tube ion mobility spectrometry | DTIMS |
| Traveling-wave ion mobility spectrometry | TWIMS |
| Hydrophilic interaction liquid chromatography | HILIC |
| Liquid chromatography | LC |
| Multiple reaction monitoring | MRM |
| Nuclear Magnetic Resonance | NMR |
| Correlation Spectroscopy | COSY |
| Heteronuclear Multiple Bond Correlation | HMBC |
| High-resolution mass spectrometry | HRMS |
| Tandem mass spectrometry | MS/MS |
| Collision-induced dissociation | CID |
Oxidative Stability and Modification Studies in Controlled Environments
Susceptibility of the Oleoyl (B10858665) Chain at sn-2 Position to Reactive Oxygen Species
The chemical stability of phospholipids (B1166683) is largely dictated by the susceptibility of their fatty acyl chains to oxidation. In the case of POPE, the oleoyl chain at the sn-2 position contains a single carbon-carbon double bond, which represents a primary site for attack by reactive oxygen species (ROS). nih.gov This is in contrast to the fully saturated palmitoyl (B13399708) chain at the sn-1 position, which is significantly more resistant to oxidation.
The process of lipid peroxidation is typically initiated by a free radical abstracting a hydrogen atom from a methylene (B1212753) group adjacent to the double bond in the oleoyl chain. youtube.comyoutube.com This event forms a carbon-centered radical, which then rapidly reacts with molecular oxygen to create a peroxyl radical. nih.gov This initiation step begins a chain reaction that can propagate, leading to the formation of various oxidation products. youtube.comnih.gov Different types of ROS, generated through various means in controlled laboratory settings, can initiate this process.
Table 1: Key Reactive Oxygen Species (ROS) and Their Role in Initiating Lipid Oxidation
| Reactive Oxygen Species (ROS) | Description and Role in Oxidation |
| Hydroxyl Radical (•OH) | A highly reactive free radical that can abstract hydrogen atoms from the oleoyl chain, initiating the lipid peroxidation chain reaction. youtube.com |
| Superoxide Anion (•O₂⁻) | A precursor to more potent ROS, it can be generated by enzymes like NADPH oxidase and can contribute to the oxidative environment. nih.gov |
| Singlet Oxygen (¹O₂) | A non-radical ROS that can directly react with the double bond of the oleoyl chain to form hydroperoxides. nih.gov |
| Peroxyl Radicals (ROO•) | Formed after the initial radical attack and reaction with oxygen, these species can propagate the chain reaction by abstracting hydrogen from other lipid molecules. nih.gov |
This table summarizes major ROS involved in the initiation and propagation of lipid oxidation.
Identification of Oxidation Products and Their Mechanisms of Formation in vitro
The oxidation of the oleoyl chain in POPE results in a diverse array of molecular species. In vitro studies, often employing techniques like mass spectrometry, have allowed for the identification of these products and the elucidation of their formation pathways. nih.gov The initial products of oxidation are typically phospholipid hydroperoxides (PLOOH). These primary products are relatively unstable and can undergo further reactions to form more stable, secondary oxidation products. nih.gov
These secondary products often involve the cleavage of the oleoyl chain. nih.govcase.edu Mechanisms such as β-scission or Hock rearrangement of hydroperoxides can lead to the formation of truncated phospholipids with terminal aldehyde or carboxylic acid groups. nih.gov For example, studies on analogous phospholipids like 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) have identified fragmented species such as 1-palmitoyl-2-oxovaleroyl-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC). Similar fragmentation of the oleoyl chain in POPE would yield corresponding phosphatidylethanolamine (B1630911) products.
Table 2: Major Classes of Phospholipid Oxidation Products and Their Formation Mechanisms
| Product Class | General Structure/Description | Mechanism of Formation |
| Hydroperoxides (PLOOH) | Intact phospholipid with a -OOH group on the oleoyl chain. | Initial reaction of a peroxyl radical with a hydrogen atom, or reaction with singlet oxygen. nih.gov |
| Hydroxy Derivatives (PLOH) | Intact phospholipid with an -OH group on the oleoyl chain. | Reduction of hydroperoxides. |
| Short-Chain Aldehydes | Truncated acyl chain at the sn-2 position with a terminal aldehyde group. | Oxidative fragmentation (e.g., β-scission) of hydroperoxide intermediates. nih.govcase.edu |
| Short-Chain Carboxylic Acids | Truncated acyl chain at the sn-2 position with a terminal carboxyl group. | Further oxidation of aldehyde products. |
This table outlines the primary and secondary products formed during the in vitro oxidation of phospholipids like POPE.
Impact of Oxidative Modifications on Membrane Integrity and Function in Model Systems
The incorporation of oxidized POPE molecules into a lipid bilayer can significantly alter the physical properties of the membrane. Studies using model systems such as liposomes and supported lipid bilayers have demonstrated that these modifications have a profound impact on membrane integrity and function. nih.govresearchgate.net
One of the primary effects is a change in lipid packing. The introduction of bulky, polar groups like hydroperoxides, aldehydes, or carboxylates on the acyl chain disrupts the ordered arrangement of the lipids. nih.govresearchgate.net This leads to an increase in the average area per lipid molecule, a thinning of the membrane, and a decrease in the lateral ordering of the lipid tails. nih.gov
These structural changes directly affect the barrier function of the membrane. The looser packing of lipids creates defects in the bilayer, resulting in increased permeability to water and other small molecules. nih.govresearchgate.net Fluorescent leakage assays using liposomes have shown that membrane disruption and the release of encapsulated contents can be triggered by oxidative conditions. nih.govencapsula.com Furthermore, the introduction of negatively charged carboxyl groups on the oxidized lipids can alter the surface charge and potential of the membrane, which was observed as a decrease in the z-potential of liposomes during oxidation. nih.gov In sufficient quantities, these oxidized species can destabilize the entire bilayer structure, leading to the disintegration of liposomes. nih.gov
Table 3: Effects of POPE Oxidation on Model Membrane Properties
| Membrane Property | Impact of Oxidative Modification | Supporting Research Finding |
| Permeability | Increased | Oxidized lipids create packing defects, enhancing permeability to water and ions. nih.govresearchgate.net |
| Membrane Thickness | Decreased | Disruption of acyl chain packing leads to a thinner bilayer. nih.gov |
| Lateral Ordering | Decreased | The presence of bulky, polar oxidized groups reduces the order of the hydrocarbon chains. nih.gov |
| Surface Charge | Altered (more negative) | Formation of terminal carboxyl groups on truncated chains can decrease the membrane's z-potential. nih.gov |
| Structural Integrity | Compromised | High concentrations of oxidized lipids can lead to membrane destabilization and disintegration of liposomes. nih.gov |
This table summarizes the key consequences of phospholipid oxidation on the biophysical properties of model membranes.
Development of Advanced Membrane Models for Fundamental Research
Construction of Supported Lipid Bilayers and Giant Unilamellar Vesicles Incorporating 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE
Supported lipid bilayers (SLBs) and giant unilamellar vesicles (GUVs) are two of the most powerful platforms for studying membrane phenomena. SLBs provide a stable, planar model ideal for surface-sensitive techniques, while GUVs offer a free-standing, cell-sized compartment for observing dynamic processes like membrane deformation and protein interactions. The formation of these structures depends on the self-assembly of phospholipids (B1166683) into lamellar sheets in aqueous solutions. phospholipid-research-center.com
While direct studies on this compound are not extensively documented in public literature, research on analogous synthetic isomers, such as 1,3-diacylglycero-2-phosphocholines, provides critical insight. These studies confirm that phospholipids with headgroups at the sn-2 position can self-assemble into vesicles (liposomes) and planar bilayers, the essential precursors for GUVs and SLBs. nih.gov The specific aggregation behavior is dependent on the acyl chain length, with longer chains favoring the formation of bilayers necessary for these models. nih.gov For instance, 1,3-diacylglycero-2-phosphocholines with acyl chains of 14 carbons or more readily form planar bilayers. nih.gov Given that this compound contains long 16- and 18-carbon chains, it is expected to robustly form stable bilayer structures suitable for SLB and GUV construction.
The primary method for forming SLBs is the vesicle fusion technique, where a suspension of small unilamellar vesicles spontaneously adsorbs, ruptures, and fuses onto a hydrophilic substrate like mica or silica. nih.govacs.org The successful formation of high-quality SLBs using the natural isomer POPE in combination with other lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) has been well-documented. nih.govacs.org GUVs are typically formed using methods like electroformation or gentle hydration, which also rely on the fundamental bilayer-forming properties of the constituent lipids. nih.govnih.gov The incorporation of a synthetic isomer like this compound would allow researchers to systematically investigate how altering the stereochemical position of the headgroup and acyl chains impacts bilayer properties such as thickness, fluidity, and stability.
| Property | 1,3-Diacyl-sn-glycero-2-phospholipids | Conventional 1,2-Diacyl-sn-glycero-3-phospholipids | Significance for Membrane Models |
| Headgroup Position | sn-2 | sn-3 | Alters the molecule's cross-sectional shape and packing in a bilayer. |
| Aggregation Form | Micelles, Liposomes, or Planar Bilayers (chain length dependent) nih.gov | Liposomes and Bilayers (for most diacyl lipids) phospholipid-research-center.com | Confirms that sn-2 isomers can form the necessary structures for SLBs and GUVs. |
| Phase Transition | Exhibits altered phase transition behavior compared to sn-3 isomers. nih.gov | Well-characterized phase transitions (e.g., gel to liquid-crystalline). | Allows for fine-tuning of membrane fluidity and domain formation in models. |
Utilizing Asymmetric Membrane Systems to Mimic Biological Membrane Leaflets
A key feature of the plasma membrane in eukaryotic cells is its compositional asymmetry; the inner and outer leaflets contain different types of lipids. nih.govresearchgate.net The inner leaflet is typically enriched in phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), while the outer leaflet is rich in phosphatidylcholine (PC) and sphingomyelin. researchgate.netnih.gov This asymmetry is crucial for many cellular functions, including cell signaling and the regulation of membrane protein activity. nih.gov
Model systems that replicate this asymmetry are essential for a realistic understanding of membrane biology. Asymmetric GUVs (aGUVs) and SLBs can be created using techniques such as cyclodextrin-mediated lipid exchange or hemifusion of vesicles to a supported bilayer. nih.govmdpi.comresearchgate.net In these models, PE lipids are a critical component for mimicking the cytosolic leaflet. nih.govnih.gov The small headgroup of PE is thought to influence membrane curvature and create a specific environment for protein binding and function. wikipedia.org
The use of this compound in asymmetric systems would represent a novel approach to probe the structural basis of this asymmetry. By replacing the natural POPE with its synthetic sn-2 isomer in the inner leaflet of a model membrane, researchers could investigate whether the precise orientation of the glycerol (B35011) backbone is a determinant factor for functions attributed to PE. For example, studies using asymmetric POPE/POPC vesicles have been crucial for understanding interleaflet coupling and the physical properties, such as electric dipole potential, that arise from compositional asymmetry. nih.govresearchgate.net Introducing this compound would allow for direct testing of the hypothesis that the specific stereochemistry of the lipid backbone contributes to these leaflet-specific properties.
| Technique for Asymmetry | Description | Typical Lipid Components | Potential Role for this compound |
| Hemifusion | Small vesicles fuse their outer leaflet with a supported lipid bilayer, creating a GUV with the SLB's composition on the outside and the vesicle's on the inside. mdpi.comresearchgate.net | Outer: POPC, Sphingomyelin. Inner: POPE, POPS. nih.govmdpi.com | To replace POPE in the inner leaflet to study the impact of sn-2 vs. sn-3 headgroup positioning on membrane protein binding and function. |
| Cyclodextrin Exchange | Cyclodextrins are used to selectively remove lipids from the outer leaflet of pre-formed vesicles and replace them with a different lipid type. nih.govnih.gov | Varied, including POPC, POPE, and sphingomyelin. nih.gov | To create asymmetric vesicles where one leaflet contains the natural isomer and the other contains the synthetic isomer, allowing for precise study of isomer-specific effects. |
Integration into Artificial Cells and Protocellular Systems for Systems Biology Research
Artificial cells and protocells are simplified, synthetic systems designed to mimic one or more functions of biological cells, such as encapsulation, metabolism, and growth. nih.govunsw.edu.aunih.gov These bottom-up approaches in systems biology rely on self-assembled compartments, most commonly phospholipid vesicles, to house biochemical reactions and replicate cellular behaviors. nih.govresearchgate.net The choice of lipid is critical, as the membrane must be stable enough to retain its contents but also dynamic enough to permit fusion, fission, and transport—processes essential for a minimal cell life cycle. unsw.edu.au
Phosphatidylethanolamine (PE) lipids play a unique and vital role in these dynamics due to their molecular shape. The small headgroup of PE relative to its acyl chains gives the molecule a conical shape, which encourages the formation of non-bilayer structures like the inverted hexagonal (HII) phase. wikipedia.orgbiomedgrid.com This tendency is crucial for processes that involve high membrane curvature, such as membrane fusion and the escape of encapsulated contents from endosomes. biomedgrid.comnih.gov
Integrating a synthetic isomer like this compound into protocell membranes offers a novel strategy for tuning these dynamic properties. The altered geometry of this sn-2 phospholipid could modulate the membrane's intrinsic curvature and its propensity to form non-bilayer phases. This could, in turn, influence the efficiency of membrane fusion events or the permeability of the protocell membrane, key parameters in the design of functional artificial cells. unsw.edu.au For example, the natural isomer POPE is already used in lipid nanoparticle (LNP) formulations, a type of protocellular delivery system, to enhance the endosomal escape of therapeutic payloads like mRNA. mdpi.com By systematically comparing the effects of this compound with its natural counterpart, researchers could gain deeper insight into how lipid architecture governs the complex functions required for building synthetic life.
Future Directions and Emerging Research Avenues
Investigation of Enzymatic Activities and Protein Recognition Specific to sn-2 PE Isomers
A critical area of future research involves understanding how cells synthesize, remodel, and recognize sn-2 phosphatidylethanolamine (B1630911) (PE) isomers. The distinct positioning of the acyl chains on the glycerol (B35011) backbone suggests that specific enzymatic machinery is required for their metabolism.
The canonical understanding of phospholipid metabolism involves the Lands cycle, where phospholipases (like PLA₂) and lysophospholipid acyltransferases (LPLATs) work in concert to remodel acyl chains, primarily at the sn-2 position. nih.govpnas.org Typically, saturated fatty acids are found at the sn-1 position and polyunsaturated fatty acids at the sn-2 position. pnas.org The existence of 1-palmitoyl-3-oleoyl-sn-glycero-2-PE, with acyl chains at sn-1 and sn-3, challenges this paradigm and raises fundamental questions about the enzymes involved.
Future investigations will likely focus on:
Identifying and Characterizing Novel Acyltransferases: Researchers will need to search for and characterize acyltransferases that specifically acylate the sn-3 position of a 1-acyl-sn-glycero-2-phosphoethanolamine precursor. This is a departure from the well-documented LPLATs that act on the sn-2 position. pnas.org
Stereospecificity of Phospholipases: It is crucial to determine how known and novel phospholipases interact with sn-2 PE isomers. Studies on the hydrolysis of PE have shown that different phospholipases (e.g., PLC and PLA₂) from various cellular compartments can act on PE, but their specificity for sn-2 isomers is not well understood. nih.gov Investigating whether these enzymes can differentiate between sn-1,2-POPE and sn-1,3-POPE will be key to understanding the metabolic fate of these lipids.
Protein Recognition and Binding Domains: Many cellular proteins have specialized domains that recognize and bind specific phospholipids (B1166683), which is essential for their localization and function. nih.govucla.edu Future studies using techniques like photo-crosslinking and click chemistry could identify proteins that specifically interact with sn-2 PE isomers. researchgate.net This could reveal unique signaling pathways or structural roles mediated by these atypical lipids. The distinct conformation of sn-2 PE isomers may allow them to recruit a unique set of proteins or modulate the function of membrane-bound enzymes in a way that their canonical counterparts cannot.
Computational Modeling and Molecular Dynamics Simulations of sn-2 PE-Containing Membranes
The unique geometry of this compound is predicted to impart distinct biophysical properties to cell membranes. nih.gov Computational approaches, particularly all-atom molecular dynamics (MD) simulations, are powerful tools for exploring these properties at a molecular level. nih.govyoutube.com
Emerging research in this area will likely concentrate on:
Membrane Packing and Fluidity: MD simulations can predict how the unusual "forked" structure of an sn-2 PE isomer affects fundamental membrane properties like area per lipid, membrane thickness, and acyl chain order. nih.govresearchgate.net Studies on other asymmetric lipids have shown they can maintain membrane fluidity across a range of temperatures, a property that could be crucial for cells in specific environments. nih.gov
Lipid Phase Behavior: Phosphatidylethanolamine is known for its propensity to form non-bilayer structures, such as the hexagonal II (HII) phase, which is important in membrane fusion and fission events. medchemexpress.com Simulations can explore whether the sn-2 isomerization of POPE alters its tendency to form these non-lamellar phases, potentially influencing dynamic cellular processes.
Below is a hypothetical data table illustrating the types of comparative data that could be generated from MD simulations, highlighting potential differences between membranes composed of the standard sn-1,2-POPE and the atypical sn-1,3-POPE.
| Biophysical Parameter | sn-1,2-POPE Membrane (Simulated) | sn-1,3-POPE Membrane (Hypothetical) | Potential Significance |
| Area per Lipid (Ų) | ~60 Ų | Potentially Larger | Altered membrane packing and permeability. |
| Membrane Thickness (nm) | ~4.0 nm | Potentially Thinner | Changes in protein embedding and ion gradients. |
| Acyl Chain Order (Scd) | High at sn-1, Lower at sn-2 | Complex profile | Different membrane fluidity and flexibility. |
| Lateral Diffusion (cm²/s) | ~1 x 10⁻⁷ | Potentially Faster or Slower | Impact on protein movement and signaling. |
This table is for illustrative purposes and the values for sn-1,3-POPE are hypothetical, pending experimental and computational validation.
Exploration of Unique Biological Functions Attributed to Specific sn-Isomerization in Phospholipids
The ultimate goal of studying this compound is to understand its biological purpose. The structural and enzymatic questions lead to functional inquiries. The presence of sn-positional isomers, which can have different localizations and concentrations, suggests they have specific, non-redundant roles in cell biology. nih.gov
Future research avenues include:
Role in Stress Response: The synthesis of unusual lipids can be a cellular adaptation to stress, such as oxidative, thermal, or hypoxic stress. nih.gov Investigating whether the production of sn-2 PE isomers increases under specific stress conditions could reveal a role in maintaining membrane integrity or signaling during cellular challenges.
Precursors for Novel Signaling Molecules: Glycerophospholipids are precursors to a vast array of signaling molecules. creative-proteomics.comnih.gov It is conceivable that the enzymatic processing of this compound by specific phospholipases could generate novel lysophospholipids or other lipid messengers with unique biological activities. For instance, the synthesis of some bioactive lysophospholipids begins with specific precursor phospholipids. acs.orgnih.gov
Modulation of Membrane-Protein Interactions: The unique shape and biophysical properties imparted by sn-2 PE isomers could be essential for the function of specific membrane proteins. ucla.edu This could involve allosteric regulation of transporters or enzymes, or the creation of specific membrane microdomains required for the assembly of protein complexes. researchgate.net The discovery that different sn-positional isomers can be localized to distinct tissue sub-structures underscores their potential for highly specific functions. nih.gov
The exploration of sn-2 PE isomers like this compound represents a shift from viewing phospholipids as a homogenous class of molecules to appreciating the functional importance of their precise stereochemical diversity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
